molecular formula C10H14N2O4 B179992 Diethyl 1-Methylimidazole-4,5-dicarboxylate CAS No. 1210-92-0

Diethyl 1-Methylimidazole-4,5-dicarboxylate

Cat. No. B179992
CAS RN: 1210-92-0
M. Wt: 226.23 g/mol
InChI Key: UCXNJCCDGQJSSE-UHFFFAOYSA-N
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Description

Diethyl 1-Methylimidazole-4,5-dicarboxylate is a chemical compound with the CAS Number: 1210-92-0 and Linear Formula: C10H14N2O4 . It is a colorless to deep green liquid .


Molecular Structure Analysis

The molecular structure of Diethyl 1-Methylimidazole-4,5-dicarboxylate contains a total of 30 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aromatic), and 1 Imidazole .


Physical And Chemical Properties Analysis

Diethyl 1-Methylimidazole-4,5-dicarboxylate has a molecular weight of 226.23 . It is a colorless to deep green liquid .

Scientific Research Applications

Use in Synthetic Organic Chemistry

  • Field : Synthetic Organic Chemistry
  • Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used as an intermediate compound in synthetic organic chemistry . For example, it is used in the synthesis of 4-aminоimidazole-5-carboxylic acid, an intermediate product in the synthesis of purines .
  • Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .

Use in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : Derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate are used in medicinal chemistry, forming the basis of some medications . They are also promising for drug design .
  • Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
  • Results : The results or outcomes obtained can include the creation of new medications or drug candidates .

Use in the Production of Semi-Synthetic Penicillins and Cephalosporins

  • Field : Pharmaceutical Chemistry
  • Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used as one of the starting compounds in the production of semi-synthetic penicillins and cephalosporins .
  • Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .

Use in the Synthesis of Imidazole-4(5)-Monocarboxylic Acid

  • Field : Organic Chemistry
  • Application : Diethyl 1-Methylimidazole-4,5-dicarboxylate is used in the synthesis of imidazole-4(5)-monocarboxylic acid .
  • Results : The results or outcomes obtained can also vary depending on the specific synthesis process. In general, the use of Diethyl 1-Methylimidazole-4,5-dicarboxylate can facilitate the synthesis of various organic compounds .

Use as Ligands of the Recognition Site of the NMDA Receptor

  • Field : Neurochemistry
  • Application : 1- and 2-alkyl-substituted derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate are ligands of the recognition site of the NMDA receptor . This makes them potentially useful in the study of neurological processes and disorders .
  • Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
  • Results : The results or outcomes obtained can include the creation of new compounds that can interact with the NMDA receptor .

Use in the Production of Ionic Liquids

  • Field : Green Chemistry
  • Application : Based on the structure of alkyl-substituted derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate and taking into account the structures of cations and anions forming ionic liquids, it can be assumed that such compounds also will find application in this new promising area .
  • Method : The methods of application or experimental procedures can involve various chemical reactions to create derivatives of Diethyl 1-Methylimidazole-4,5-dicarboxylate .
  • Results : The results or outcomes obtained can include the creation of new ionic liquids .

Safety And Hazards

The safety information for Diethyl 1-Methylimidazole-4,5-dicarboxylate indicates that it does not have a GHS symbol . The MSDS for this compound is available .

properties

IUPAC Name

diethyl 1-methylimidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-8(10(14)16-5-2)12(3)6-11-7/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXNJCCDGQJSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 1-Methylimidazole-4,5-dicarboxylate

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